1-Phenyl-1H-imidazol-2(3H)-one

Directed ortho-metalation Regioselective lithiation C–H functionalization

1-Phenyl-1H-imidazol-2(3H)-one (CAS 53995-06-5) is a heterocyclic building block belonging to the N-arylimidazol-2-one subclass of 2-imidazolones. It features a five-membered imidazole ring bearing a carbonyl at the 2-position and a phenyl substituent at the N1 position, with the N3 position remaining unsubstituted (NH).

Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
CAS No. 53995-06-5
Cat. No. B3060581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-1H-imidazol-2(3H)-one
CAS53995-06-5
Molecular FormulaC9H8N2O
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C=CNC2=O
InChIInChI=1S/C9H8N2O/c12-9-10-6-7-11(9)8-4-2-1-3-5-8/h1-7H,(H,10,12)
InChIKeyZZNMRBGELWVJND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenyl-1H-imidazol-2(3H)-one (CAS 53995-06-5) – Core Scaffold Identification and Procurement-Relevant Profile


1-Phenyl-1H-imidazol-2(3H)-one (CAS 53995-06-5) is a heterocyclic building block belonging to the N-arylimidazol-2-one subclass of 2-imidazolones. It features a five-membered imidazole ring bearing a carbonyl at the 2-position and a phenyl substituent at the N1 position, with the N3 position remaining unsubstituted (NH). The molecular formula is C₉H₈N₂O with a molecular weight of 160.17 g/mol . This compound serves as a privileged core scaffold in medicinal chemistry, most notably as the pharmacophoric foundation for non-peptidic angiotensin II receptor antagonists and phosphodiesterase IV (PDE IV) inhibitors [1]. The free N3–H position confers two key differentiating attributes: (i) hydrogen-bond donor capacity absent in N,N′-disubstituted congeners, and (ii) the ability to direct regioselective ortho-lithiation on the phenyl ring—a reactivity pattern that is inverted in N-methylated analogs [2]. Commercially, the compound is available at ≥95% purity from multiple vendors, with a reported logP of 1.13 and a single rotatable bond, placing it in a favorable physicochemical space for fragment-based and lead-optimization workflows .

Why N-Methyl, N-Benzyl, or Saturated Analogs Cannot Substitute for 1-Phenyl-1H-imidazol-2(3H)-one in Key Synthetic and Pharmacological Contexts


The free N3–H proton in 1-phenyl-1H-imidazol-2(3H)-one is not a passive structural feature—it is the critical determinant of both synthetic derivatization pathways and biological target engagement. In N-methylated analogs (e.g., 1-methyl-3-phenylimidazol-2-one), the N3 position is blocked, abolishing hydrogen-bond donor capacity and fundamentally altering the regiochemical outcome of directed ortho-metalation: lithiation occurs on the heterocyclic ring rather than the phenyl ring, precluding ortho-functionalization strategies essential for generating angiotensin II antagonist and PDE IV inhibitor derivatives [1]. The saturated analog 1-phenylimidazolidin-2-one (CAS 1848-69-7) lacks the endocyclic double bond present in the imidazol-2(3H)-one system, altering ring planarity, conjugation with the carbonyl, and the torsional relationship between the phenyl and heterocyclic rings—parameters shown to directly influence P450 isoform induction selectivity and epoxide hydrolase activation potency in the N-phenylimidazole class [2][3]. N-Benzyl analogs introduce a methylene spacer that changes the geometric relationship between the aromatic group and the imidazolone core, shifting P450 induction profiles from selective CYP1A1/2 toward broader isoform engagement [2]. These differences are quantitatively meaningful and are detailed in the evidence guide below.

Quantitative Differential Evidence for 1-Phenyl-1H-imidazol-2(3H)-one Versus Closest Analogs and In-Class Candidates


Regiochemical Outcome of Directed Ortho-Lithiation: Phenyl Ring vs. Heterocyclic Ring Metalation

In a systematic study by Llopart et al. (2004), 1-arylimidazol-2(1H)-ones—the class to which the target compound belongs—undergo lithiation exclusively on the benzene ring ortho to the heterocycle when treated with 2 mol equiv. of n-butyllithium. By contrast, 1-aryl-3-methylimidazol-2(1H)-ones, in which the N3 position is blocked by a methyl group, undergo initial lithiation on the heterocyclic ring followed by subsequent ortho-lithiation on the benzene ring. Additionally, 1-aryl-4,5-dihydroimidazol-2(1H)-ones (the saturated analogs) undergo ortho-metalation less efficiently than their unsaturated counterparts [1]. This regiochemical reversal directly determines which positions are available for electrophilic quenching and subsequent derivatization.

Directed ortho-metalation Regioselective lithiation C–H functionalization Synthetic methodology

Lipophilicity (LogP) Differentiation from N-Alkyl and Saturated Imidazolone Analogs

The target compound 1-phenyl-1H-imidazol-2(3H)-one has a reported experimental logP of 1.13 (Hit2Lead vendor data) and a calculated logP of approximately 1.58 (Molbase). This places it in a distinctly different lipophilicity range compared to the simplest N-alkyl imidazole analog, N-methylimidazole (logP ≈ −0.1 to +0.42), and the saturated analog 1-phenylimidazolidin-2-one (CAS 1848-69-7; logP reported as 0.49 on ChemicalBook and 1.22 on Leyan, with a calculated value of 1.61 on chem960.com) . The target compound's logP of ~1.1–1.6 is approximately 1–1.7 log units higher than N-methylimidazole and falls within the optimal range (logP 1–3) for oral bioavailability according to Lipinski guidelines, whereas the saturated analog spans a broader reported range (0.49–1.61 depending on source), introducing uncertainty in property prediction.

Lipophilicity Physicochemical profiling LogP comparison Drug-likeness

Cytochrome P450 Isoform Induction Selectivity: N-Phenyl vs. N-Benzyl vs. N-Cycloalkylmethyl Substitution

Kobayashi et al. (1993) systematically investigated the structural requirements for hepatic microsomal cytochrome P450 induction by imidazole-containing compounds in rats. 1-Phenylimidazole—the direct structural analog of the target compound lacking only the 2-carbonyl—preferentially and selectively induced P450 1A1/2 without inducing P450 2B1/2. In contrast, 1-benzylimidazole, which contains a methylene spacer between the phenyl and imidazole rings, also preferentially induced P450 1A1/2 but with a distinct potency and dose-response profile. Critically, loss of aromaticity in the N-substituent (as in 1-cyclohexylmethylimidazole and 1-tert-butylimidazole) resulted in preferential induction of P450 2B1/2 rather than 1A1/2—a complete switch in isoform selectivity [1]. This demonstrates that the direct N-phenyl attachment (without methylene spacer), conjugated with the imidazolone ring system, encodes a specific P450 induction fingerprint.

CYP450 induction Drug metabolism Hepatotoxicity risk Isoform selectivity

Microsomal Epoxide Hydrolase Activation Potency: 1-Phenyl Substitution Achieves Maximal Enhancement

James et al. (1985) conducted a systematic investigation of the structural features governing imidazole derivative-mediated enhancement of styrene oxide hydrolase activity in rat hepatic microsomes. Among all imidazole derivatives tested, 1-phenylimidazole enhanced epoxide hydrolase activity to the greatest extent. The most potent compounds—all bearing aryl or aralkyl substituents at the N1 position with pKa values in the range of 7–9—enhanced styrene oxide hydrolase activity by 100% at concentrations below 2 × 10⁻⁴ M. A Hansch analysis demonstrated that potency for epoxide hydrolase activation correlated with both lipophilicity and electron-withdrawing effects of the imidazole ring substituents [1]. The direct attachment of the phenyl group to the imidazole nitrogen (lacking a methylene spacer, as in 1-benzylimidazole) was identified as a key structural determinant, with 1-benzylimidazole additionally increasing both Km and Vmax and abolishing substrate inhibition at high styrene oxide concentrations—a mechanistically distinct effect [1].

Epoxide hydrolase Xenobiotic metabolism Enzyme activation Structure–activity relationship

Angiotensin II AT1 Receptor Antagonist Pharmacophore: 1-Phenylimidazol-2-one as the Privileged Core Scaffold

The 1-phenylimidazol-2-one core has been extensively validated as the central pharmacophoric element in multiple patent families describing non-peptidic angiotensin II AT1 receptor antagonists for the treatment of hypertension and congestive heart failure [1][2]. In this structural class, the 1-phenyl substituent occupies a lipophilic pocket within the AT1 receptor, while the N3 position serves as the attachment point for a biphenylmethyl or arylheteroarylmethyl moiety critical for receptor affinity. The surmountable (competitive) antagonist SC-54628 and its insurmountable (noncompetitive) counterpart SC-54629 differ solely in the addition of a methyl group at the 6-position of the N1-phenyl ring—demonstrating that the 1-phenylimidazol-2-one core enables fine-tuning of antagonist pharmacology from surmountable to insurmountable through minor peripheral substitution [3]. Binding data from related series show IC₅₀ values in the nanomolar range (e.g., 1.3–26 nM) at AT1 receptors across bovine adrenal cortex and rat liver preparations [4].

Angiotensin II antagonist AT1 receptor Cardiovascular drug discovery Privileged scaffold

High-Value Application Scenarios for 1-Phenyl-1H-imidazol-2(3H)-one (CAS 53995-06-5) Based on Quantitative Differentiation Evidence


Ortho-Functionalized Library Synthesis via Regioselective Directed Ortho-Metalation

In medicinal chemistry programs requiring ortho-substituted phenylimidazolone derivatives, the free N3–H of 1-phenyl-1H-imidazol-2(3H)-one directs lithiation exclusively to the benzene ring ortho position, enabling introduction of diverse electrophiles (halogens, aldehydes, boronic esters, silyl groups) at this site. This regiochemical outcome is inaccessible with N3-methylated analogs, where lithiation occurs on the heterocyclic ring instead [1]. Programs synthesizing angiotensin II antagonist candidates or PDE IV inhibitor libraries—both of which require functionalized phenylimidazolone cores—benefit directly from this reactivity profile. The single rotatable bond and compact molecular weight (160 Da) further support fragment-based approaches where ortho-elaboration is a key synthetic step .

AT1 Receptor Antagonist Lead Optimization with Tunable Surmountable/Insurmountable Pharmacology

The 1-phenylimidazol-2-one core is a validated AT1 receptor antagonist scaffold, with the N1-phenyl group occupying a critical lipophilic binding pocket. The demonstrated ability to toggle between surmountable (competitive) and insurmountable (noncompetitive) antagonism through minor substitution on the N1-phenyl ring (e.g., SC-54628 vs. SC-54629) makes 1-phenyl-1H-imidazol-2(3H)-one the preferred starting scaffold for structure–activity relationship (SAR) programs targeting the renin–angiotensin system [1]. The N3 position remains available for attachment of biphenylmethyl or heteroarylmethyl pharmacophoric elements, while the logP of ~1.13 provides a favorable starting point for achieving drug-like physicochemical properties in the final antagonist series .

Predictable CYP1A2-Mediated Metabolism Studies with Reduced Off-Target P450 Induction Risk

For preclinical drug metabolism and pharmacokinetics (DMPK) studies, the N-phenylimidazole scaffold demonstrates selective CYP1A1/2 induction without engaging CYP2B1/2—a profile that is lost when the phenyl is replaced with cycloalkylmethyl or tert-butyl substituents, or altered when a methylene spacer is introduced (as in 1-benzylimidazole) [1]. This isoform selectivity simplifies the interpretation of metabolism studies and reduces the risk of confounding polypharmacology from broad P450 induction. An ADME analysis of imidazole derivatives further identified 1-phenylimidazole as the only congener in a 12-compound panel predicted to inhibit cytochrome P450 1A2, underscoring the unique metabolic interaction profile of the N-phenyl substitution pattern .

Epoxide Hydrolase Probe Development Leveraging Maximal Activation Potency of the N-Phenyl Scaffold

In chemical biology programs investigating microsomal epoxide hydrolase (mEH) function or designing mEH activators, the N-phenylimidazole scaffold provides the highest enzyme activation potency observed in the imidazole class—achieving 100% enhancement of styrene oxide hydrolase activity at concentrations below 2 × 10⁻⁴ M [1]. The target compound 1-phenyl-1H-imidazol-2(3H)-one, bearing the critical N-phenyl attachment without a methylene spacer, offers a starting scaffold for designing more potent and selective mEH chemical probes. The Hansch correlation established between lipophilicity, electron-withdrawing capacity, and activation potency provides a rational framework for further optimization of this scaffold [1].

Quote Request

Request a Quote for 1-Phenyl-1H-imidazol-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.